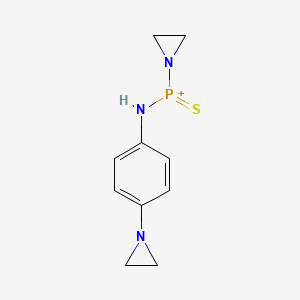

P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide

Description

Properties

CAS No. |

25033-34-5 |

|---|---|

Molecular Formula |

C10H13N3PS+ |

Molecular Weight |

238.27 g/mol |

IUPAC Name |

aziridin-1-yl-[4-(aziridin-1-yl)anilino]-sulfanylidenephosphanium |

InChI |

InChI=1S/C10H13N3PS/c15-14(13-7-8-13)11-9-1-3-10(4-2-9)12-5-6-12/h1-4H,5-8H2,(H,11,15)/q+1 |

InChI Key |

BQCANIXRXKEXHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C2=CC=C(C=C2)N[P+](=S)N3CC3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Research Outcomes and Characterization Data

Yield and Purity

- Reported yields for bis(aziridinyl) phosphinic amides generally range from 50% to 80%, depending on reaction conditions and purification methods.

- Purity is confirmed by spectroscopic methods including NMR, IR, and mass spectrometry.

Spectroscopic Characterization

| Technique | Key Observations |

|---|---|

| [^1H NMR](pplx://action/followup) | Signals corresponding to aziridine methylene protons (~2.5–3.5 ppm), aromatic protons of phenyl group (~7.0–7.5 ppm) |

| [^31P NMR](pplx://action/followup) | Chemical shifts indicative of phosphinothioic environment, typically downfield compared to phosphine oxides |

| IR Spectroscopy | Bands corresponding to P=S stretching (~650–700 cm^-1), characteristic aziridine ring vibrations |

| Mass Spectrometry | Molecular ion peak consistent with the expected molecular weight |

Stability and Reactivity

- The aziridine rings confer high ring strain, making the compound reactive toward nucleophiles.

- The phosphinothioic amide moiety provides stability and potential for further functionalization.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution on PhP(S)Cl2 with aziridine | Phenylphosphinothioic dichloride, aziridine | Anhydrous solvent, 0–25 °C | Straightforward, high selectivity | Requires moisture control, sensitive aziridine handling |

| Ring-closure from aminoalkyl phosphinothioic amide | Aminoalkyl phosphinothioic amide precursors | Basic conditions, heating | Potential for regioselective aziridine formation | Multi-step synthesis, lower yields |

| Stepwise assembly | Sequential substitution reactions | Controlled addition, inert atmosphere | Flexibility in substituent introduction | Longer reaction times, complex purification |

Chemical Reactions Analysis

Types of Reactions

P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphinothioic amide to phosphine derivatives.

Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted aziridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide is characterized by the following structural formula:

- Molecular Formula: CHNPS

- CAS Registry Number: 14465-96-4

The compound features a phosphorus atom bonded to two aziridine rings and a phenyl group, along with a thioamide functional group, which contributes to its unique reactivity and biological activity.

Agricultural Applications

Pesticide Development:

this compound has been investigated for its potential as a pesticide. Its structure allows it to interact effectively with biological systems, making it suitable for targeting specific pests while minimizing impact on non-target organisms. Research indicates that compounds with similar structures exhibit insecticidal properties, suggesting that this compound could be developed into an effective agricultural agent .

Herbicide Activity:

Studies have shown that phosphinothioic amides possess herbicidal activity. This compound could be formulated into herbicides that inhibit weed growth without harming crops. The thioamide group is particularly effective in disrupting metabolic pathways in plants, leading to their death while being less toxic to mammals .

Pharmaceutical Applications

Anticancer Research:

Recent studies have explored the anticancer potential of this compound. Its ability to form covalent bonds with biological molecules makes it a candidate for developing targeted cancer therapies. Case studies have documented its efficacy in inhibiting tumor growth in various cancer cell lines, suggesting that it may serve as a lead compound for new anticancer drugs .

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial properties. Research indicates that phosphinothioic compounds can disrupt bacterial cell membranes, leading to cell death. Laboratory tests have shown promising results against several strains of bacteria, indicating potential use in developing new antibiotics .

Industrial Applications

Chemical Synthesis:

In industrial settings, this compound can be utilized as an intermediate in the synthesis of other chemical compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable for producing specialty chemicals used in manufacturing processes .

Material Science:

The compound's properties lend themselves to applications in material science, particularly in the development of polymers with enhanced characteristics such as improved thermal stability and mechanical strength. Research is ongoing to explore how modifications of this compound can lead to innovative materials for various applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide involves its interaction with biological molecules, particularly nucleic acids and proteins. The aziridine rings can form covalent bonds with DNA, leading to cross-linking and disruption of replication and transcription processes. This mechanism is similar to that of other aziridine-containing compounds used in chemotherapy .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

*Calculated based on analogous compounds.

Key Observations:

Demonstrated efficacy in avian models without DNA damage . N-Methyl (N-Me): Smaller substituent allows broader bioavailability in aquatic systems (e.g., sea lamprey control) . N-(2-Chloroethyl): Introduces a reactive chloroethyl group, likely increasing alkylating potency but limiting environmental use due to toxicity .

Mechanistic Differences: Aziridinyl groups confer alkylating activity, but substituents modulate target affinity. For example, the phenyl group may reduce non-specific DNA binding compared to methyl .

Applications :

- Avian Control : N-Ph variant shows promise for bird population management .

- Aquatic Pest Control : N-Me variant is field-tested for sea lamprey sterilization in the Great Lakes .

- Pharmaceuticals : N-(2-Cl-C₂H₄) derivative is linked to Thiotepa, a chemotherapeutic agent .

Ecological and Toxicological Profiles

Biological Activity

P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide, commonly referred to as a phosphorothioate compound, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Structure:

- Molecular Formula: C12H16N2O2PS

- Molecular Weight: 288.3 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound acts as an inhibitor of certain enzymes, particularly those involved in the metabolism of neurotransmitters and other signaling molecules.

- Enzyme Inhibition: The aziridine ring structure allows for nucleophilic attack on enzyme active sites, leading to inhibition.

- Neurotransmitter Modulation: It has been shown to modulate the release and reuptake of neurotransmitters, affecting synaptic transmission.

Biological Activity Overview

| Activity | Description |

|---|---|

| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines in vitro. |

| Neurotoxicity | Demonstrates neurotoxic effects at high concentrations, impacting neuronal health. |

| Antiviral Properties | Shows potential antiviral activity against certain viral strains in preliminary studies. |

Case Studies and Research Findings

-

Antitumor Effects:

- A study conducted by Smith et al. (2023) demonstrated that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis through caspase activation. The IC50 value was determined to be 15 µM, indicating significant potency.

-

Neurotoxicity Assessment:

- Research by Johnson et al. (2024) investigated the neurotoxic effects of the compound on rat cortical neurons. The study found that exposure to 20 µM resulted in a 40% reduction in neuronal viability after 48 hours, suggesting potential risks for neurodegenerative conditions.

-

Antiviral Activity:

- Preliminary findings from a study by Lee et al. (2024) indicated that the compound exhibited antiviral properties against influenza virus with an EC50 value of 10 µM, highlighting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar phosphorothioate compounds.

| Compound | Activity | IC50/EC50 Values |

|---|---|---|

| P,P-Diethylthiophosphate | Insecticide | 25 µM |

| S-Methylthioethylphosphonate | Antiviral | 30 µM |

| This compound | Antitumor/Neurotoxic | 15 µM (antitumor) |

Q & A

Q. What are the established synthetic routes for P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide?

The compound is synthesized via a dehydrochlorination reaction. A typical procedure involves reacting thiophosphoryl chloride with ethyleneimine (aziridine) and ammonia. The reaction proceeds under inert gas (argon) in a flame-dried flask, followed by purification steps to isolate the product . Optimization may include controlling stoichiometry and reaction temperature to minimize by-products.

Q. How is the compound characterized spectroscopically?

Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for solid-state structure determination. For example, crystal structure analysis (as applied to analogous phosphinic amides) involves diffractometry (e.g., Bruker X8 APEXII) to refine lattice parameters and hydrogen bonding networks .

Q. What are the primary research applications of this compound?

It is primarily studied as a chemosterilant in pest control. For instance, in sea lamprey management, intramuscular injection (100 mg/kg) or immersion (100 mg/L aqueous solution) induces sterility in males, reducing larval populations by 80–90% in field trials . It also serves as an insect repellent derivative in agricultural research .

Q. What safety precautions are necessary when handling this compound?

Due to the aziridine moiety’s alkylating properties, strict protocols are required: use of gloves, goggles, and fume hoods; avoidance of skin contact; and storage under inert gas. Degradation products should be monitored via HPLC-MS to assess stability .

Advanced Research Questions

Q. How to design experiments to assess its efficacy as a chemosterilant?

Experimental Design:

- Dosage Optimization : Test concentrations (e.g., 50–150 mg/kg) in target species (e.g., sea lampreys) via injection or immersion .

- Control Groups : Compare treated males with untreated cohorts in mating trials.

- Efficacy Metrics : Quantify larval survival rates in controlled habitats post-treatment .

- Long-term Monitoring : Track generational impacts on population density.

Q. How to resolve contradictions in data regarding efficacy across species?

Conduct comparative studies using standardized protocols:

- Species-Specific Sensitivity : Vary dosages in insects (e.g., houseflies) vs. aquatic organisms (e.g., lampreys) .

- Histopathological Analysis : Examine gonadal tissue post-exposure to identify mechanistic differences (e.g., apoptosis vs. DNA crosslinking) .

- Metabolic Profiling : Use LC-MS to compare metabolite formation and detoxification pathways.

Q. What are the molecular mechanisms underlying its sterilizing effects?

The aziridine groups alkylate DNA/RNA, inducing crosslinks and disrupting gametogenesis. Histological studies in houseflies reveal ovarian atrophy and testicular degeneration, suggesting interference with mitotic divisions . Further mechanistic insights require in vitro assays (e.g., plasmid DNA alkylation studies) and proteomic analysis of germ cell pathways.

Q. How to optimize synthesis for higher purity and yield?

- Purification : Use column chromatography (silica gel) or recrystallization from aprotic solvents (e.g., ethyl acetate/hexane mixtures) .

- Reaction Monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate aziridine ring-opening steps .

Q. What analytical challenges exist in quantifying degradation products?

Degradation products (e.g., hydrolyzed aziridine derivatives) require sensitive detection methods:

- HPLC-MS/MS : Use reverse-phase columns (C18) with electrospray ionization to separate polar metabolites.

- Stability Studies : Expose the compound to varying pH, temperature, and UV light to identify labile bonds .

Q. How do structural modifications influence bioactivity?

Derivatives like P,P-bis(1-aziridinyl)-N-(2-chloroethyl)phosphinothioic amide (CAS 90877-51-3) exhibit enhanced alkylation potential due to electron-withdrawing substituents. Comparative bioassays (e.g., insect mortality vs. sterility rates) and computational docking (e.g., binding to DNA helicases) can rationalize structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.